molecular formula C7H4BrClO B108613 3-Bromobenzoyl chloride CAS No. 1711-09-7

3-Bromobenzoyl chloride

Cat. No. B108613
CAS RN: 1711-09-7
M. Wt: 219.46 g/mol
InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including palladium-catalyzed reactions, halodeboronation, and bromocyclization. For instance, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is achieved through a palladium-catalyzed arylation followed by acidic deprotection/cyclization . Similarly, 2-bromo-3-fluorobenzonitrile is synthesized via bromodeboronation of aryl boronic acids . These methods demonstrate the versatility of brominated intermediates in constructing complex aromatic structures.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various analytical techniques, such as single crystal structural analysis. For example, the structure of 3-beta-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene was elucidated using this method, providing detailed information about the spatial arrangement of atoms within the molecule . This level of structural analysis is crucial for understanding the reactivity and properties of brominated aromatic compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized from 2-alkynylbenzoic acids through bromocyclization and can further react via palladium-catalyzed cross-coupling . Additionally, 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These reactions highlight the reactivity of bromine in facilitating the formation of new bonds and the synthesis of diverse molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the bromine atom also allows for further functionalization through nucleophilic substitution or coupling reactions, as seen in the synthesis of various heterocycles and aromatic compounds [3, 7, 9, 10]. The bromine atom's ability to participate in different chemical reactions makes brominated compounds valuable intermediates in organic synthesis.

Scientific Research Applications

  • Synthesis of Antibacterial and Antifungal Agents : Ahmmed et al. (2022) synthesized a series of methyl β-d-galactopyranoside derivatives using 3-bromobenzoyl chloride. These derivatives demonstrated promising antibacterial and antifungal activities, as indicated by their inhibition of fungal mycelial growth and minimum inhibitory concentration experiments. Molecular docking studies further identified these derivatives as potential drug candidates for microbial pathogens (Ahmmed et al., 2022).

  • Organic Synthesis of Imide Derivatives : Desmond et al. (2020) synthesized acyclic meta-bromo substituted imide derivatives from 3-bromobenzoyl chloride, which was a crucial reagent in their standard condensation reaction conditions. The study highlights the role of 3-bromobenzoyl chloride in facilitating specific organic synthesis processes (Desmond et al., 2020).

  • Catalytic Applications in Chemical Reactions : Yen et al. (2007) discussed the use of 3-bromobenzoyl chloride in the formation of Pd(II) complexes with N,S-heterocyclic carbene ligands. These complexes exhibited high activity toward Suzuki-Miyaura coupling of aryl bromides and activated aryl chlorides, demonstrating the utility of 3-bromobenzoyl chloride in catalysis (Yen et al., 2007).

  • Heterocyclic Synthesis : Mohareb et al. (1990) reported a novel synthesis method using o-hydroxy-α-bromoacetophenone, where 3-bromobenzoyl chloride played a key role. This study highlights its application in the synthesis of heterocyclic compounds (Mohareb et al., 1990).

  • Insecticidal and Fungicidal Activities : Zhu et al. (2014) synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides using pyrazole carbonyl chloride, which includes 3-bromobenzoyl chloride. These compounds were evaluated for insecticidal and fungicidal activities, showcasing the chemical's potential in agrochemical research (Zhu et al., 2014).

  • Cellulose Derivative Synthesis : El Hamdaoui et al. (2015) utilized 3-bromobenzoyl chloride in the synthesis of cellulose derivatives. They investigated the effects of reaction conditions on the degree of substitution of cellulose p-bromobenzoate, an important aspect in material science (El Hamdaoui et al., 2015).

Safety And Hazards

3-Bromobenzoyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromobenzoyl chloride
Source PubChem
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InChI

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOZQFGWNZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061907
Record name Benzoyl chloride, 3-bromo-
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Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromobenzoyl chloride

CAS RN

1711-09-7
Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-bromobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To CHCl3 is added 3-bromobenzoic acid (100 g) and thionyl chloride (109 ml) and refluxed overnight. The remaining thionyl chloride is evaporated off to afford 3-bromobenzoic acid chloride.
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Synthesis routes and methods II

Procedure details

When using bromine chloride as the brominating agent, the bromine chloride can be preformed or formed in situ, and the latter is preferred. In accordance with this preferred procedure, benzoyl chloride, bromine and iron powder are charged to a reactor and the reactor contents are cooled to a temperature in the range of about 0 to about 60° C., preferably about 10° C., and chlorine is slowly fed into the reactor whereby bromine chloride is formed in situ. The bromine chloride reacts with the benzoyl chloride to form m-bromobenzoyl chloride (MBBC). Usually the reaction is performed at a temperature the range of about -10 to about 60° C., preferably at about 10° C. for a period in the range of about 1 to about 24 hours, and typically for about one hour after completion of the chlorine feed. The reaction mixture is then stripped with an inert gas, preferably nitrogen, for 1 to 24 hours at a temperature in the range of about 25 to about 120° C., preferably for two to three hours at about 60 to 90° C., followed by further stripping while cooling to ambient room temperature (ca. 25° C.). During the reaction and subsequent stripping operations, the exit gases are passed through suitable scrubbers to remove purged HCl, and unreacted bromine. The major residual byproducts of the bromination are m-chlorobenzoyl chloride, chlorobromobenzoyl chlorides, and dibromobenzoyl chlorides. The crude MBBC can be purified by distillation at reduced pressure, for example at 160° C. and 60 mm Hg pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
F Desmond, JF Gallagher, N Hehir - Acta Crystallographica Section …, 2020 - scripts.iucr.org
… The title compounds, C 19 H 12 Br 2 N 2 O 2 and C 18 H 11 Br 2 N 3 O 2 , were synthesized in good yields from condensation reactions of 3-bromobenzoyl chloride with 2-…
Number of citations: 7 scripts.iucr.org
Z Wang, M Matin, S Sheikh - Molecules, 2005 - mdpi.com
… 3‑bromobenzoyl chloride is used in this study instead of … ie, acetyl chloride and 3-bromobenzoyl chloride) are applied as … with acetyl chloride and 3-bromobenzoyl chloride, so that some …
Number of citations: 22 www.mdpi.com
F Ahmmed, AU Islam, YE Mukhrish, YE Bakri, S Ahmad… - Molecules, 2022 - mdpi.com
… , 1) derivatives was acylated with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride in … Treatment of compound 2 with 3-bromobenzoyl chloride in anhydrous pyridine yielded the …
Number of citations: 10 www.mdpi.com
Y Farhana, H Anowar, K Sarkar - Журнал Сибирского …, 2021 - cyberleninka.ru
… Our initial effort was to treatment of methyl aD-mannopyranoside (1) with 3-bromobenzoyl chloride as an acylating agent in dry DMF at -5 C and after usual work-up, compound 2 was …
Number of citations: 24 cyberleninka.ru
R Munikishore, LL Wang, S Zhang, QS Zhao, Z Zuo - Bioorganic Chemistry, 2021 - Elsevier
… report two new synthetic routes for synthesizing the target compound through four consecutive steps, using a Weinreb amide approach starting from a common 3-bromobenzoyl chloride…
Number of citations: 1 www.sciencedirect.com
H Zhou, X Che, G Bao, N Wang, L Peng… - Bioorganic & medicinal …, 2016 - Elsevier
… We coupled amine 33 to 3-bromobenzoyl chloride and removed the Boc group to provide target compound 2. Compound 3 was achieved via installation of a methyl group on the basic …
Number of citations: 8 www.sciencedirect.com
QE Thompson - Journal of the American Chemical Society, 1951 - ACS Publications
A novel acylation of amides has been reportedin which amides of thetype RCONH, react with two molecules of acyl chloride-pyridine addition compound at low temperatures to give the …
Number of citations: 72 pubs.acs.org
M Aeluri, J Gaddam, DVKS Trinath… - European Journal of …, 2013 - Wiley Online Library
… The nitro compounds were reduced to aromatic primary amines under Zn/AcOH conditions, and the amines were then coupled with 3-bromobenzoyl chloride to give 4.3a–e. Finally, …
F Odame, E Hosten, J Krause, M Isaacs… - Acta Chimica …, 2020 - commons.ru.ac.za
Novel dithiourea derivatives have been designed as HIV-1 protease inhibitors using Autodock 4.2, synthesized and characterized by spectroscopic methods and microanalysis. 1-(3-…
Number of citations: 6 commons.ru.ac.za
D ATIVES, AKMS KABIR, MM MATIN, SMA KAWSAR - researchgate.net
… Uridine (1), on treatment with 3-bromobenzoyl chloride in pyridine (direct mehtod), yielded compound 7 in 51% yield [8]. Compound 7 was then acetylated with acetic anhydride in …
Number of citations: 0 www.researchgate.net

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